molecular formula C20H23FN2O2S B3532937 1-(4-ETHOXY-3-METHOXYBENZENECARBOTHIOYL)-4-(4-FLUOROPHENYL)PIPERAZINE

1-(4-ETHOXY-3-METHOXYBENZENECARBOTHIOYL)-4-(4-FLUOROPHENYL)PIPERAZINE

Cat. No.: B3532937
M. Wt: 374.5 g/mol
InChI Key: JJJVMPQLDXVHDD-UHFFFAOYSA-N
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Description

  • The benzenecarbothioyl group can be synthesized by reacting 4-ethoxy-3-methoxybenzoyl chloride with thiourea to form the corresponding thiourea derivative, which is then cyclized to form the carbothioyl group.
  • Final Coupling:

    • The final step involves coupling the substituted piperazine with the benzenecarbothioyl derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
  • Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

      Catalysis: Using catalysts to improve reaction efficiency.

      Solvent Selection: Choosing solvents that enhance reaction rates and product solubility.

      Purification: Employing techniques like recrystallization or chromatography to purify the final product.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethoxy-3-methoxybenzenecarbothioyl)-4-(4-fluorophenyl)piperazine typically involves multi-step organic synthesis. A common route includes:

    • Formation of the Piperazine Core:

      • Starting with piperazine, the fluorophenyl group can be introduced via nucleophilic substitution using 4-fluorobenzyl chloride under basic conditions.

    Chemical Reactions Analysis

    Types of Reactions: 1-(4-Ethoxy-3-methoxybenzenecarbothioyl)-4-(4-fluorophenyl)piperazine can undergo various chemical reactions, including:

      Oxidation: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or acids.

      Reduction: The carbothioyl group can be reduced to a thiol or further to a hydrocarbon.

      Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

    Common Reagents and Conditions:

      Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

      Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

      Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) for electrophilic aromatic substitution.

    Major Products:

      Oxidation: Formation of aldehydes or carboxylic acids.

      Reduction: Formation of thiols or hydrocarbons.

      Substitution: Introduction of new functional groups on the aromatic ring.

    Scientific Research Applications

    1-(4-Ethoxy-3-methoxybenzenecarbothioyl)-4-(4-fluorophenyl)piperazine has several applications in scientific research:

      Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals, particularly in targeting neurological disorders due to its piperazine core.

      Biological Studies: Used in studying receptor-ligand interactions, especially in the context of serotonin and dopamine receptors.

      Industrial Chemistry:

    Mechanism of Action

    The mechanism of action of 1-(4-ethoxy-3-methoxybenzenecarbothioyl)-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The piperazine ring is known to interact with serotonin and dopamine receptors, potentially modulating their activity. The fluorophenyl group may enhance binding affinity and selectivity, while the benzenecarbothioyl group could influence the compound’s pharmacokinetic properties.

    Comparison with Similar Compounds

      1-(4-Methoxyphenyl)piperazine: Lacks the ethoxy and fluorophenyl groups, resulting in different pharmacological properties.

      1-(4-Fluorophenyl)piperazine: Similar in structure but lacks the benzenecarbothioyl group, affecting its chemical reactivity and biological activity.

      1-(4-Ethoxy-3-methoxyphenyl)piperazine: Similar but without the fluorophenyl group, leading to different receptor interactions.

    Uniqueness: 1-(4-Ethoxy-3-methoxybenzenecarbothioyl)-4-(4-fluorophenyl)piperazine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the fluorophenyl and benzenecarbothioyl groups enhances its potential as a versatile compound in medicinal chemistry and industrial applications.

    Properties

    IUPAC Name

    (4-ethoxy-3-methoxyphenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanethione
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H23FN2O2S/c1-3-25-18-9-4-15(14-19(18)24-2)20(26)23-12-10-22(11-13-23)17-7-5-16(21)6-8-17/h4-9,14H,3,10-13H2,1-2H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    JJJVMPQLDXVHDD-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC1=C(C=C(C=C1)C(=S)N2CCN(CC2)C3=CC=C(C=C3)F)OC
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H23FN2O2S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    374.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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